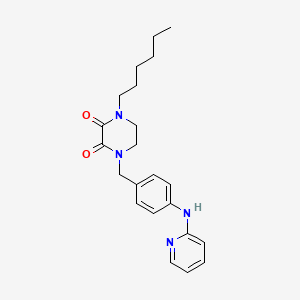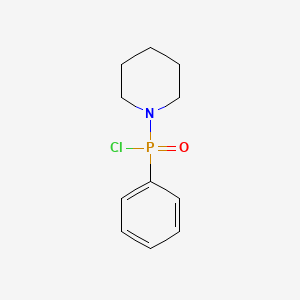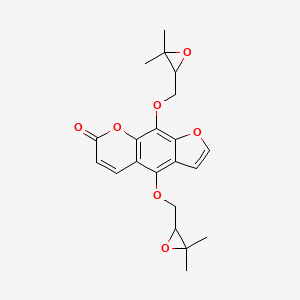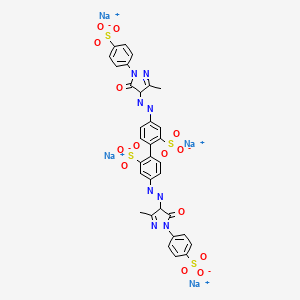
Heptacosa-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptacosa-1,3,5-triene is an organic compound characterized by a linear chain of 27 carbon atoms with three conjugated double bonds at positions 1, 3, and 5. This compound belongs to the class of polyenes, which are hydrocarbons containing multiple double bonds. The presence of conjugated double bonds imparts unique chemical and physical properties to this compound, making it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Heptacosa-1,3,5-triene can be synthesized through various methods, including:
Dehydrohalogenation: This method involves the elimination of hydrogen halides from halogenated precursors. For example, the dehydrohalogenation of 1,3,5-trichloroheptacosane can yield this compound.
Wittig Reaction: The Wittig reaction between a phosphonium ylide and an aldehyde or ketone can be employed to form the desired triene structure.
Heck Reaction: The palladium-catalyzed coupling of alkenes with aryl halides can also be used to synthesize this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods may include:
Catalytic Dehydrogenation: Utilizing metal catalysts such as palladium or platinum to facilitate the removal of hydrogen atoms from saturated hydrocarbons.
Photochemical Reactions: Employing ultraviolet light to induce the formation of double bonds in a controlled manner.
Analyse Chemischer Reaktionen
Types of Reactions
Heptacosa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction of this compound can yield saturated hydrocarbons using hydrogen gas and metal catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Heptacosa-1,3,5-triene has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of conjugated systems and their reactivity.
Biology: Investigated for its potential role in biological systems, particularly in the study of lipid membranes and their properties.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of polymers, coatings, and other materials that benefit from the unique properties of conjugated polyenes.
Wirkmechanismus
The mechanism of action of heptacosa-1,3,5-triene involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to various chemical transformations, including:
Electrophilic Addition: The double bonds can react with electrophiles, leading to the formation of new chemical bonds.
Radical Reactions: The compound can undergo radical reactions, particularly in the presence of initiators such as peroxides.
Coordination Chemistry: The conjugated system can coordinate with metal ions, forming complexes that exhibit unique catalytic properties.
Vergleich Mit ähnlichen Verbindungen
Heptacosa-1,3,5-triene can be compared with other similar compounds, such as:
Hexa-1,3,5-triene: A shorter polyene with three conjugated double bonds, used as a model compound in organic chemistry.
Cyclohepta-1,3,5-triene: A cyclic polyene with similar conjugation, known for its aromatic properties.
1,3,5-Hexatriene: Another linear polyene with three conjugated double bonds, often used in photochemical studies.
Uniqueness
This compound is unique due to its long carbon chain and the presence of multiple conjugated double bonds, which impart distinct chemical and physical properties. Its extended conjugation allows for unique interactions with light and other molecules, making it valuable in various scientific and industrial applications.
Eigenschaften
| 77046-58-3 | |
Molekularformel |
C27H50 |
Molekulargewicht |
374.7 g/mol |
IUPAC-Name |
heptacosa-1,3,5-triene |
InChI |
InChI=1S/C27H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10,12-27H2,2H3 |
InChI-Schlüssel |
XSPBXFAMUOKFJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC=CC=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











